PF-04620110

DGAT1 inhibition Enzymatic assay Triglyceride synthesis

Irreproducible triglyceride assays often stem from off-target DGAT2 inhibition. PF-04620110 eliminates this risk with >1000-fold DGAT1 selectivity and an IC50 of 19 nM, delivering clean, interpretable results. • 19 nM IC50 (human DGAT1) & 8 nM cellular IC50 (HT-29) for dose-response studies. • >1000-fold selectivity over DGAT2; clean profile against a broad off-target panel. • Orally bioavailable; ≥0.1 mg/kg reduces plasma TG in rodent lipid-challenge models.

Molecular Formula C21H24N4O4
Molecular Weight 396.4 g/mol
CAS No. 1109276-89-2
Cat. No. B609929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04620110
CAS1109276-89-2
SynonymsPF-04620110;  PF 04620110;  PF04620110. PF-4620110;  PF 4620110;  PF4620110.
Molecular FormulaC21H24N4O4
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC(=O)O)C2=CC=C(C=C2)N3CCOC4=NC=NC(=C4C3=O)N
InChIInChI=1S/C21H24N4O4/c22-19-18-20(24-12-23-19)29-10-9-25(21(18)28)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-17(26)27/h5-8,12-14H,1-4,9-11H2,(H,26,27)(H2,22,23,24)
InChIKeyGEVVQZHMFVFGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-04620110 DGAT1 Inhibitor Overview


2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid, designated as PF-04620110 (CAS 1109276-89-2), is a well-characterized small-molecule inhibitor of diacylglycerol acyltransferase 1 (DGAT1), the enzyme that catalyzes the terminal committed step in triglyceride biosynthesis [1]. This compound exhibits high potency (IC₅₀ = 19 nM) against recombinant human DGAT1 and demonstrates >1000-fold selectivity over the related isoform DGAT2, along with a clean profile against a broad panel of off-target pharmacologic endpoints . PF-04620110 is orally bioavailable and has been validated in rodent models to reduce plasma triglyceride levels at doses ≥0.1 mg/kg following a lipid challenge, supporting its utility in metabolic disease research [2].

PF-04620110 Selectivity and Differentiation


Substituting PF-04620110 with another DGAT1 inhibitor, even one sharing the same nominal target, is scientifically unjustified due to significant inter-compound variability in potency, isoform selectivity, and pharmacokinetic properties. For instance, while PF-04620110 exhibits an IC₅₀ of 19 nM against human DGAT1, other advanced DGAT1 inhibitors such as AZD7687 display an IC₅₀ of 80 nM, representing a >4-fold difference in target engagement . Furthermore, PF-04620110 demonstrates >1000-fold selectivity for DGAT1 over DGAT2, a feature not universally replicated across all DGAT1 inhibitors, thereby mitigating risks of confounding off-target effects on related lipid-processing enzymes . These quantifiable disparities in potency and selectivity directly impact experimental reproducibility, dose-response relationships, and the interpretation of in vivo efficacy data, rendering generic substitution a high-risk variable in rigorous scientific workflows.

PF-04620110 Quantitative Evidence


DGAT1 Inhibitory Potency vs. Key Comparators

PF-04620110 demonstrates a notably lower IC₅₀ value (19 nM) against recombinant human DGAT1 compared to two other advanced DGAT1 inhibitors, AZD7687 and LCQ908 (pradigastat). This indicates higher potency and greater target engagement at equivalent concentrations .

DGAT1 inhibition Enzymatic assay Triglyceride synthesis Metabolic disease research

DGAT1 vs. DGAT2 Isoform Selectivity

PF-04620110 exhibits exceptional selectivity for DGAT1, with no measurable inhibition of the related isoform DGAT2 at concentrations up to 30 µM (IC₅₀ >30 µM). This translates to a >1000-fold selectivity window when compared to its DGAT1 IC₅₀ of 19 nM .

Isoform selectivity DGAT2 Lipid metabolism Off-target profiling

In Vivo Triglyceride Reduction

In rodent models, oral administration of PF-04620110 at doses as low as 0.1 mg/kg resulted in a significant reduction in plasma triglyceride levels following a lipid challenge, validating its pharmacodynamic activity in a living system [1]. This benchmark provides a clear efficacy threshold for experimental design.

In vivo efficacy Triglyceride reduction Pharmacodynamics Rodent model

DMSO Solubility for In Vitro Use

PF-04620110 exhibits good solubility in DMSO, with reported maximum concentrations ranging from 20 mM to >100 mM (e.g., 7.93 mg/mL ≈ 20 mM ; 46-49 mg/mL ≈ 116-124 mM ). This facilitates the preparation of concentrated stock solutions for in vitro assays.

Solubility DMSO Stock solution In vitro assay

Off-Target Activity Profiling

PF-04620110 was profiled against a broad panel of pharmacologic endpoints, including numerous enzymes, ion channels, and receptors. The compound showed no significant activity (typically defined as <50% inhibition at 10 µM) against this panel, confirming its highly selective profile for DGAT1 [1].

Selectivity Off-target profiling Safety pharmacology Mechanism of action

Cellular Triglyceride Synthesis (HT-29)

In a cellular context using HT-29 human colorectal adenocarcinoma cells, PF-04620110 potently inhibits triglyceride synthesis with an IC₅₀ of 8 nM [1]. This value is even lower than its enzymatic IC₅₀, highlighting its robust cellular permeability and efficacy.

Cellular assay Triglyceride synthesis HT-29 cells Lipid metabolism

PF-04620110 Research Applications


DGAT1-Specific Roles in Lipid Metabolism

Given its high selectivity (>1000-fold over DGAT2) and clean off-target profile, PF-04620110 is an ideal chemical probe for dissecting DGAT1-specific contributions to triglyceride synthesis, insulin sensitivity, and energy homeostasis in cell-based models and in vivo studies [1].

In Vivo Triglyceride Reduction Studies

The established in vivo efficacy at oral doses ≥0.1 mg/kg makes PF-04620110 a reliable reference compound for acute lipid challenge experiments in mice or rats, allowing researchers to benchmark new DGAT1 inhibitors or study the downstream metabolic consequences of DGAT1 inhibition [2].

DGAT1 Activity Assay Standardization

With a well-defined enzymatic IC₅₀ of 19 nM and robust cellular activity (IC₅₀ = 8 nM in HT-29 cells), PF-04620110 serves as an excellent positive control and calibration standard for in vitro DGAT1 assays and high-throughput screening campaigns aimed at identifying novel DGAT1 modulators [3].

DGAT1 Inhibition in Diet-Induced Obesity

PF-04620110 can be employed in chronic dosing studies to evaluate the long-term effects of DGAT1 inhibition on body weight, adiposity, and insulin sensitivity in diet-induced obese (DIO) mouse models, leveraging its oral bioavailability and well-characterized pharmacologic profile [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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